molecular formula C14H11N3OS B5717887 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine

3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine

Cat. No. B5717887
M. Wt: 269.32 g/mol
InChI Key: LMLYPFDAKAARHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the family of pyridine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine is not fully understood. However, it has been reported to inhibit various enzymes and proteins such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase II. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine has been reported to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine in lab experiments is its high purity and yield. It is also relatively easy to synthesize using the methods mentioned above. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine. One of the most promising directions is its potential use as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another direction is its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in animal models and humans. Additionally, its potential use in the treatment of infectious diseases such as tuberculosis and malaria should be explored further.

Synthesis Methods

The synthesis of 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine has been reported using various methods. One of the most common methods involves the reaction of 2-chloro-5-(phenylthio)pyridine with sodium azide in the presence of copper(I) iodide. Another method involves the reaction of 2-chloro-5-(phenylthio)pyridine with sodium azide in the presence of triphenylphosphine and copper(I) bromide. Both of these methods have been reported to yield high purity and yield of the compound.

Scientific Research Applications

3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to exhibit significant antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

2-phenyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-2-6-12(7-3-1)13-16-17-14(18-13)19-10-11-5-4-8-15-9-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLYPFDAKAARHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanylmethyl)-

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